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molecular formula C7H18NO3P B179428 Diethyl (3-aminopropyl)phosphonate CAS No. 4402-24-8

Diethyl (3-aminopropyl)phosphonate

Cat. No. B179428
M. Wt: 195.2 g/mol
InChI Key: DQORFBNFNLHVIM-UHFFFAOYSA-N
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Patent
US08586758B2

Procedure details

To this end, 23.08 g (46.1 mmol) of hydrazine monohydrate are added dropwise to 15 g (46.1 mmol) of diethyl phthalimidopropylphosphonate in about 500 ml of absolute ethanol. The reaction medium is stirred for 12 hours. The salts formed are filtered off and washed with ethanol. After evaporating off the ethanol, salts are again formed. These salts are washed with CH2Cl2 and filtered on a Millipore membrane (0.45 μm). The filtrate is recovered and the CH2Cl2 is evaporated off. A yellow oil is obtained. The crude product is purified by chromatography on a column of silica gel with a 90/10 CHCl3/MeOH mixture as eluent. 4.6 g of diethyl 3-aminopropylphosphonate (APPE) are obtained in a yield of 51.8%.
Quantity
23.08 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.C1(=O)[N:8]([CH2:9][CH2:10][CH2:11][P:12](=[O:19])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])C(=O)C2=CC=CC=C12>C(O)C>[NH2:8][CH2:9][CH2:10][CH2:11][P:12](=[O:19])([O:13][CH2:14][CH3:15])[O:16][CH2:17][CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
23.08 g
Type
reactant
Smiles
O.NN
Name
Quantity
15 g
Type
reactant
Smiles
C1(C=2C(C(N1CCCP(OCC)(OCC)=O)=O)=CC=CC2)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The salts formed
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
After evaporating off the ethanol, salts
CUSTOM
Type
CUSTOM
Details
are again formed
WASH
Type
WASH
Details
These salts are washed with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered on a Millipore membrane (0.45 μm)
CUSTOM
Type
CUSTOM
Details
The filtrate is recovered
CUSTOM
Type
CUSTOM
Details
the CH2Cl2 is evaporated off
CUSTOM
Type
CUSTOM
Details
A yellow oil is obtained
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on a column of silica gel with a 90/10 CHCl3/MeOH mixture as eluent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCCCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 51.8%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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